![molecular formula C4H10FO3P B3051755 Diethyl fluorophosphate CAS No. 358-74-7](/img/structure/B3051755.png)
Diethyl fluorophosphate
Overview
Description
Diethyl fluorophosphate is a chemical compound with the molecular formula C4H10FO3P . It has an average mass of 156.093 Da and a Monoisotopic mass of 156.035156 Da .
Synthesis Analysis
The synthesis of Diethyl fluorophosphate has been studied in various contexts. For instance, it has been investigated in the context of lithium hexafluorophosphate-based lithium-ion battery electrolytes . The electrolyte was treated electrochemically and thermally, and a gas chromatography-mass spectrometry (GC-MS) method was used for the identification of dimethyl fluorophosphates (DMFP) and diethyl fluorophosphate (DEFP) .Molecular Structure Analysis
Diethyl fluorophosphate contains a total of 18 bonds. There are 8 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 phosphonate .Chemical Reactions Analysis
The chemical reactions involving Diethyl fluorophosphate have been studied in the context of lithium-ion battery electrolytes . The electrolyte, consisting of 1 M LiPF6 dissolved in ethylene carbonate/ethyl methyl carbonate (50/50, wt%), was treated electrochemically and thermally . The reactions were analyzed using a liquid chromatography-tandem quadrupole mass spectrometry method (LC-MS/MS) .Physical And Chemical Properties Analysis
Diethyl fluorophosphate has a molecular formula of C4H10FO3P and an average mass of 156.093 Da .Scientific Research Applications
Detection and Analysis
Nerve Agent Simulant Detection
Diethyl fluorophosphate has been used to study fluorogenic and visual probes for detecting diethyl chlorophosphate, a nerve agent simulant. These probes show rapid fluorescence and color change upon exposure, indicating potential applications in chemical warfare agent detection (Wu et al., 2012).
Skin Penetration Studies
The in vitro distribution and fate of diisopropyl fluorophosphate on pig skin have been evaluated. This research highlights the role of skin-mediated hydrolysis and can be significant in dermatological and toxicological studies (Chellquist & Reifenrath, 1988).
Synthesis and Chemical Reactions
Nucleophilic Fluoroalkyl Additions
Diethyl fluoronitromethylphosphonate, a compound related to diethyl fluorophosphate, has been synthesized and applied in the Horner-Wadsworth-Emmons reaction, showcasing its utility in organic synthesis to create new fluorinated compounds (Opekar et al., 2014).
Electrolyte Decomposition in Batteries
Studies on lithium ion battery electrolytes have utilized diethyl fluorophosphate for understanding the formation of organophosphates during thermal decomposition, crucial for battery safety and efficiency (Kraft et al., 2015).
Fluorophosphate Glasses and Materials
Optical and Photonics Applications
Fluoride phosphate/fluorophosphate glasses, which may include diethyl fluorophosphate derivatives, find use in optics, photonics, and energy storage. Understanding their structural characterization is vital for optimizing material properties (Möncke & Eckert, 2019).
Formation and Structure Study
Research on fluorophosphate glass, including studies on Al(PO3)3-containing fluorophosphate glass systems, provides insights into the properties and structure of these materials, which have practical applications in various high-tech fields (Gan, Jiang, & Jiang, 1982).
Biological and Environmental Applications
Potential in Nerve Agent Detection
Diethyl chlorophosphate, closely related to diethyl fluorophosphate, has been used for the development of sensors and probes for detecting nerve agents, indicating a significant role in environmental and biological safety (Kim et al., 2011).
Detection of Contaminants in Electrolytes
Liquid chromatography and mass spectrometry methods have been developed to identify and quantify organophosphates, including diethyl fluorophosphate, in lithium ion battery electrolytes. This research is crucial for understanding battery degradation and environmental impact (Kraft et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for Diethyl fluorophosphate could involve its use in the development of next-generation cathode materials for rechargeable batteries . The historical overview, recent progress, and remaining challenges for polyanionic fluorophosphates are presented along with suggested future research directions and potential application .
properties
IUPAC Name |
1-[ethoxy(fluoro)phosphoryl]oxyethane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10FO3P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSIQKMFCCUZFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10FO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189332 | |
Record name | Ethyl phosphorofluoridate ((EtO)2FPO) (6CI,7CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30189332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
358-74-7 | |
Record name | Diethyl fluorophosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=358-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphorofluoridic acid, diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl phosphorofluoridate ((EtO)2FPO) (6CI,7CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30189332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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